![molecular formula C9H13NO2 B3386961 3,5-Dimethoxy-4-methylaniline CAS No. 78025-93-1](/img/structure/B3386961.png)
3,5-Dimethoxy-4-methylaniline
Overview
Description
3,5-Dimethoxy-4-methylaniline is a chemical compound with the molecular weight of 167.21 . It is also known by its IUPAC name, this compound . The compound is typically stored at room temperature and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5H,10H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 167.21 .Safety and Hazards
Mechanism of Action
Mode of Action
Anilines, in general, are known to undergo various reactions such as direct nucleophilic substitution and nitroarene reduction .
Biochemical Pathways
coli .
Pharmacokinetics
They show greater bioavailability and total plasma levels of both the parent compound and metabolites than resveratrol
properties
IUPAC Name |
3,5-dimethoxy-4-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVRAUPHOFUERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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